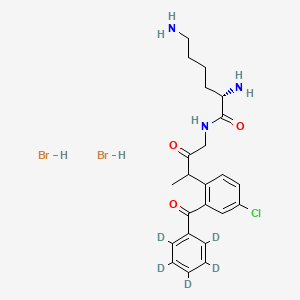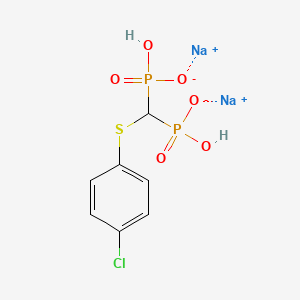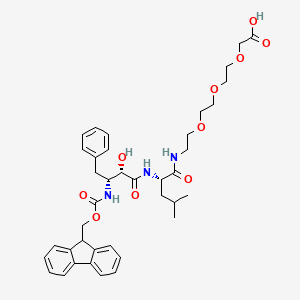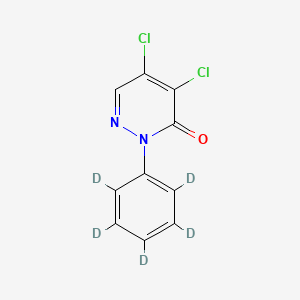
Avizafone-d5 (dihydrobromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avizafone-d5 (dihydrobromide) is a deuterium-labeled analogue of Avizafone dihydrobromide. It is a stable isotope-labeled compound used primarily in scientific research. Avizafone itself is a water-soluble prodrug of the benzodiazepine derivative diazepam, which is metabolized in the body to produce the active drug diazepam .
Vorbereitungsmethoden
The synthesis of Avizafone-d5 (dihydrobromide) involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Avizafone dihydrobromide. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the precise placement of deuterium atoms . Industrial production methods for such compounds often involve large-scale synthesis using automated systems to maintain consistency and purity.
Analyse Chemischer Reaktionen
Avizafone-d5 (dihydrobromide) undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
Avizafone-d5 (dihydrobromide) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in understanding metabolic pathways in vivo.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
Wirkmechanismus
Avizafone-d5 (dihydrobromide) acts as a prodrug, which means it is metabolized in the body to produce the active drug diazepam. The conversion occurs through enzymatic hydrolysis, primarily by enzymes in the blood. Diazepam then exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Avizafone-d5 (dihydrobromide) include other benzodiazepine prodrugs and deuterium-labeled analogues. Some of these compounds are:
Diazepam: The active drug produced from Avizafone metabolism.
Rilmazafone: Another benzodiazepine prodrug used for similar purposes.
Alprazolam: A benzodiazepine with similar anxiolytic effects.
Deuterium-labeled Diazepam: Used for similar pharmacokinetic studies. Avizafone-d5 (dihydrobromide) is unique due to its stable isotope labeling, which provides distinct advantages in research applications, such as improved accuracy in tracing and quantitation .
Eigenschaften
Molekularformel |
C23H30Br2ClN3O3 |
|---|---|
Molekulargewicht |
596.8 g/mol |
IUPAC-Name |
(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide;dihydrobromide |
InChI |
InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;; |
InChI-Schlüssel |
OQLAZHRDVBUAGX-WVONXZJFSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H].Br.Br |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)


